6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane
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Overview
Description
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(45)decane is an organic compound with the molecular formula C13H20O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane typically involves the reaction of cyclohexene with a suitable diol under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,2-diol and an acid catalyst to facilitate the formation of the dioxaspiro ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4,4-Dimethyl-1-cyclohexen-1-yl)propanal: Known for its use in perfumery and flavoring.
Tricyclo[5.2.1.0]-decane-8-ethyl ether: Used in fragrance mixtures.
Uniqueness
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions.
Properties
CAS No. |
57090-94-5 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
6-(cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H22O2/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)15-10-11-16-14/h6,13H,1-5,7-11H2 |
InChI Key |
DWOHCTQVVVIMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC23OCCO3 |
Origin of Product |
United States |
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